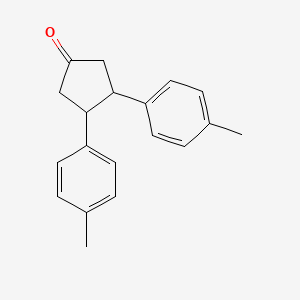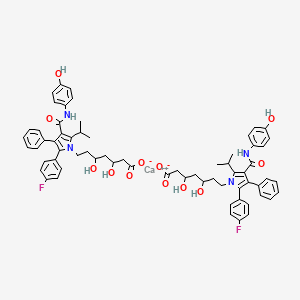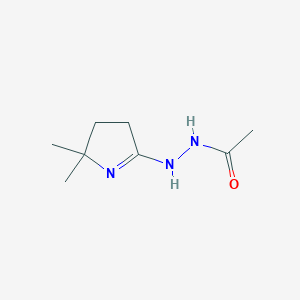
2,2-Diethoxy-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethoxy-1-phenylethanol is an organic compound with the molecular formula C12H18O3. It is a type of alcohol that contains both ethoxy and phenyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Diethoxy-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethyl carbonate in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or other reducing agents
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
2,2-Diethoxy-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form simpler alcohols.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces various substituted phenylethanol derivatives.
科学研究应用
2,2-Diethoxy-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 2,2-Diethoxy-1-phenylethanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions. The specific pathways involved depend on the context of its use, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
- 2,2-Dimethoxy-1-phenylethanol
- 2,2-Diethoxy-1,2-diphenylethanol
- 2-Ethoxy-1-phenylethanol
Comparison
2,2-Diethoxy-1-phenylethanol is unique due to its specific combination of ethoxy and phenyl groups. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to similar compounds. Additionally, its specific molecular interactions make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
38968-67-1 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2,2-diethoxy-1-phenylethanol |
InChI |
InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |
InChI 键 |
YSGJEEVUJUHJOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(C1=CC=CC=C1)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)




![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)

![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

